molecular formula C14H19N5OS B2811492 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 921104-58-7

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2811492
CAS No.: 921104-58-7
M. Wt: 305.4
InChI Key: LRSSNMOAZCYEHX-UHFFFAOYSA-N
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Description

“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a thiophene moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting a nitrile compound with sodium azide under acidic conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Formation of the Thiophene Moiety: Thiophene can be synthesized through various methods, including the Paal-Knorr synthesis.

    Final Coupling: The final step involves coupling the tetrazole and thiophene derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The tetrazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with tetrazole and thiophene rings are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and conductive polymers.

Biology and Medicine

    Biochemistry: Used in the study of enzyme inhibition and receptor binding.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: Development of new therapeutic agents.

Mechanism of Action

The mechanism of action of “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide” would depend on its specific biological target. Generally, compounds with tetrazole rings can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors. The thiophene ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
  • N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(furan-2-yl)acetamide

Uniqueness

  • Structural Features : The combination of a cyclohexyl group, tetrazole ring, and thiophene moiety is unique and can confer distinct biological activities.
  • Reactivity : The specific arrangement of functional groups can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c20-14(9-12-7-4-8-21-12)15-10-13-16-17-18-19(13)11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,9-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSSNMOAZCYEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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